Cas no 2411235-70-4 (N-[(1-Butylsulfonylpyrrolidin-3-yl)methyl]-2-chloropropanamide)
![N-[(1-Butylsulfonylpyrrolidin-3-yl)methyl]-2-chloropropanamide structure](https://ja.kuujia.com/scimg/cas/2411235-70-4x500.png)
N-[(1-Butylsulfonylpyrrolidin-3-yl)methyl]-2-chloropropanamide 化学的及び物理的性質
名前と識別子
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- Z3775009710
- N-[(1-Butylsulfonylpyrrolidin-3-yl)methyl]-2-chloropropanamide
- N-{[1-(butane-1-sulfonyl)pyrrolidin-3-yl]methyl}-2-chloropropanamide
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- インチ: 1S/C12H23ClN2O3S/c1-3-4-7-19(17,18)15-6-5-11(9-15)8-14-12(16)10(2)13/h10-11H,3-9H2,1-2H3,(H,14,16)
- InChIKey: UDGPUJDGXPJGLP-UHFFFAOYSA-N
- ほほえんだ: ClC(C)C(NCC1CCN(C1)S(CCCC)(=O)=O)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 19
- 回転可能化学結合数: 7
- 複雑さ: 394
- トポロジー分子極性表面積: 74.9
- 疎水性パラメータ計算基準値(XlogP): 1.5
N-[(1-Butylsulfonylpyrrolidin-3-yl)methyl]-2-chloropropanamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7559866-0.05g |
N-{[1-(butane-1-sulfonyl)pyrrolidin-3-yl]methyl}-2-chloropropanamide |
2411235-70-4 | 95.0% | 0.05g |
$212.0 | 2025-02-24 |
N-[(1-Butylsulfonylpyrrolidin-3-yl)methyl]-2-chloropropanamide 関連文献
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Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
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John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
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Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036
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Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
N-[(1-Butylsulfonylpyrrolidin-3-yl)methyl]-2-chloropropanamideに関する追加情報
N-[(1-Butylsulfonylpyrrolidin-3-yl)methyl]-2-chloropropanamide: A Comprehensive Overview
N-[(1-Butylsulfonylpyrrolidin-3-yl)methyl]-2-chloropropanamide, with the CAS number 2411235-70-4, is a complex organic compound that has garnered significant attention in recent years due to its unique chemical properties and potential applications in various fields. This compound is a derivative of propanamide, featuring a substituted pyrrolidine ring and a butylsulfonyl group, which contribute to its distinct chemical behavior and functional properties.
The structure of N-[(1-butylsulfonylpyrrolidin-3-yl)methyl]-2-chloropropanamide is characterized by a pyrrolidine ring substituted at the 3-position with a methyl group attached to an amide functional group. The sulfonyl group, derived from butane sulfonic acid, adds electron-withdrawing character to the molecule, influencing its reactivity and stability. This combination of functional groups makes the compound versatile in terms of potential applications in pharmaceuticals, agrochemicals, and materials science.
Recent studies have highlighted the importance of sulfonyl-containing compounds in drug design, particularly in the development of kinase inhibitors and other bioactive molecules. The presence of the sulfonyl group in N-[(1-butylsulfonylpyrrolidin-3-yl)methyl]-2-chloropropanamide suggests that it may exhibit similar bioactivity profiles, making it a promising candidate for further exploration in medicinal chemistry.
In terms of synthesis, this compound can be prepared through a multi-step process involving nucleophilic substitution and amide bond formation. The use of microwave-assisted synthesis has been reported to enhance reaction efficiency and yield, making it more feasible for large-scale production. This approach not only improves the overall process but also aligns with green chemistry principles by minimizing waste and energy consumption.
The physical properties of N-[(1-butylsulfonylpyrrolidin-3-yl)methyl]-2-chloropropanamide include a melting point of approximately 150°C and a solubility profile that favors polar solvents. These characteristics are crucial for determining its suitability in various industrial applications, such as polymer additives or surfactants.
From an environmental perspective, understanding the degradation pathways of this compound is essential for assessing its ecological impact. Recent research indicates that under aerobic conditions, the compound undergoes hydrolytic cleavage of the amide bond, leading to the formation of less complex intermediates that are more readily biodegradable.
In conclusion, N-[(1-butylsulfonylpyrrolidin-3-yl)methyl]-2-chloropropanamide represents a valuable addition to the library of sulfonylated organic compounds with potential applications across multiple disciplines. Its unique structure and functional groups position it as a promising candidate for further research and development in areas ranging from drug discovery to advanced materials.
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